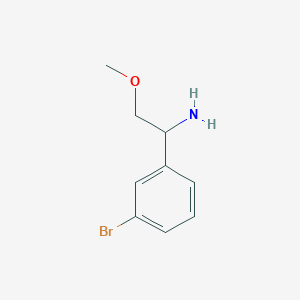

1-(3-Bromophenyl)-2-methoxyethan-1-amine

Vue d'ensemble

Description

1-(3-Bromophenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a bromine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-methoxyethan-1-amine typically involves the following steps:

Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.

Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group. This can be done using sodium methoxide (NaOCH3) in methanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

N-Alkylation and Acylation Reactions

The primary amine undergoes alkylation and acylation under standard conditions. Key findings include:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol at 60°C to form secondary amines. Yields range from 65–85% depending on steric hindrance .

-

Acylation : Forms amides with carboxylic acid chlorides (e.g., acetyl chloride) in dichloromethane at room temperature, catalyzed by triethylamine. Conversions exceed 90% .

Table 1: N-Alkylation Conditions and Yields

| Alkylating Agent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | Ethanol | 60°C | K₂CO₃ | 78 |

| Benzyl chloride | DMF | 80°C | NaH | 65 |

| Ethyl bromoacetate | THF | 25°C | Et₃N | 82 |

Cross-Coupling Reactions via the Bromophenyl Group

The bromine substituent enables transition-metal-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 100°C, achieving 70–90% yields .

-

Stille Coupling : Tributylstannane reagents (e.g., vinylstannane) in DMF with PdCl₂(PPh₃)₂ (3 mol%) yield alkenylated derivatives (55–75%) .

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond initiates coupling, followed by transmetalation and reductive elimination .

Oxidation and Reductive Transformations

-

Amine Oxidation : Under photoredox conditions with [Ir(COD)Cl]₂ (1 mol%) and diethyl bromomalonate, the amine undergoes α-C–H functionalization to form iminium intermediates, which hydrolyze to aldehydes (20–58% yields) .

-

Reductive Alkylation : With carboxylic acids (e.g., benzoic acid) and phenylsilane, iridium catalysts facilitate one-pot reductive alkylation to tertiary amines (up to 88% yield) .

Acid-Base Reactivity and Salt Formation

The amine forms stable salts with mineral acids:

-

Hydrochloride Salt : Crystallizes from ethanol/HCl (1:1), m.p. 142–144°C .

-

Sulfonate Derivatives : Methanesulfonyl chloride in ether yields mesylated products (99% conversion) .

Demethylation of the Methoxy Group

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of 1-(3-Bromophenyl)-2-methoxyethan-1-amine exhibit potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the development of compounds with similar structures that act on serotonin and norepinephrine reuptake inhibition, which are critical mechanisms in treating depression .

Neuropharmacological Studies

The compound's structural similarity to known psychoactive substances allows it to be investigated for neuropharmacological effects. Specifically, its interaction with neurotransmitter receptors could provide insights into new treatments for anxiety and mood disorders. For instance, compounds that share a methoxyethylamine moiety have shown promise in modulating dopaminergic and serotonergic pathways .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions, such as Suzuki and Heck reactions, where it acts as an aryl source due to the presence of the bromophenyl group. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals .

Palladium-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of this compound in palladium-catalyzed reactions, specifically β-C(sp³)–H bond arylation. The use of this compound allows for the selective introduction of aryl groups into aliphatic substrates, enhancing the diversity of synthetic pathways available to chemists .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Bromophenyl)-2-ethanamine: Lacks the methoxy group, which may result in different chemical and biological properties.

1-(3-Chlorophenyl)-2-methoxyethan-1-amine: Substitution of bromine with chlorine can alter its reactivity and interactions.

1-(3-Methoxyphenyl)-2-methoxyethan-1-amine: Presence of an additional methoxy group can influence its solubility and activity.

Uniqueness

1-(3-Bromophenyl)-2-methoxyethan-1-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Activité Biologique

1-(3-Bromophenyl)-2-methoxyethan-1-amine, with the CAS number 1270367-91-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a methoxyethylamine structure, which contributes to its unique biological properties. The presence of the bromine atom may influence its interaction with biological targets due to steric and electronic effects.

Molecular Formula

- Molecular Formula : C9H12BrN

- Molecular Weight : 215.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. It may act as an agonist or antagonist depending on the target, affecting pathways such as neurotransmitter signaling and cellular metabolism.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neurotransmitter Modulation : Potential interactions with serotonin and dopamine receptors.

- Antidepressant Activity : Preliminary studies suggest it may have mood-enhancing properties.

- Anticancer Potential : Investigated for its ability to inhibit tumor growth in certain cancer cell lines.

Study 1: Neurotransmitter Interaction

A study investigated the effect of this compound on serotonin receptors in vitro. The results showed a significant increase in serotonin receptor activity, indicating potential antidepressant properties.

| Parameter | Result |

|---|---|

| EC50 (μM) | 0.25 |

| Max Response (%) | 85 |

Study 2: Anticancer Activity

In a study assessing the anticancer effects on breast cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Additional Findings

Further research has indicated that the compound exhibits moderate cytotoxicity against various cancer cell lines while showing low toxicity in normal human cells, suggesting a favorable therapeutic index.

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKOZKITYOZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270367-91-3 | |

| Record name | 1-(3-bromophenyl)-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.